N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide
Description
N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide is an organic compound with the molecular formula C22H45N3O2S It is a complex amide with both nonanoylamino and phenylsulfanyl groups attached to an ethyl chain
Properties
CAS No. |
61797-83-9 |
|---|---|
Molecular Formula |
C28H48N2O2S |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
N-[2-[nonanoyl(2-phenylsulfanylethyl)amino]ethyl]nonanamide |
InChI |
InChI=1S/C28H48N2O2S/c1-3-5-7-9-11-16-20-27(31)29-22-23-30(24-25-33-26-18-14-13-15-19-26)28(32)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-25H2,1-2H3,(H,29,31) |
InChI Key |
BWQWTICCXZLMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCCN(CCSC1=CC=CC=C1)C(=O)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide typically involves multiple steps:
Formation of Nonanoylamino Intermediate: The initial step involves the reaction of nonanoic acid with an amine to form a nonanoylamino intermediate.
Attachment of Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the nonanoylamino intermediate.
Final Coupling: The final step involves coupling the intermediate with an ethyl chain to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may interact with thiol groups in proteins, affecting their function. The nonanoylamino group may influence the compound’s solubility and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-N-[2-(nonanoylamino)ethyl]nonanamide: Similar structure but lacks the phenylsulfanyl group.
N-(2-Phenylethyl)-N-[2-(nonanoylamino)ethyl]nonanamide: Similar structure but has a phenylethyl group instead of a phenylsulfanyl group.
Uniqueness
N-[2-(Nonanoylamino)ethyl]-N-[2-(phenylsulfanyl)ethyl]nonanamide is unique due to the presence of both nonanoylamino and phenylsulfanyl groups, which confer distinct chemical and biological properties
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